molecular formula C4H10O3S B14329119 4-Sulfanylbutane-1,2,3-triol CAS No. 98026-22-3

4-Sulfanylbutane-1,2,3-triol

Cat. No.: B14329119
CAS No.: 98026-22-3
M. Wt: 138.19 g/mol
InChI Key: COTLQGQWDIMCKQ-UHFFFAOYSA-N
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Description

It is characterized by the presence of three hydroxyl groups and one sulfanyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-sulfanylbutane-1,2,3-triol can be achieved through several methods. One common approach involves the stereoselective synthesis of 1,2,3-triol derivatives from α,β-unsaturated acylsilanes . This method includes the oxidation of an olefin moiety with osmium tetroxide, followed by protection of the hydroxyl groups and nucleophilic reactions to the silyl carbonyl group. The deprotection and protodesilylation steps yield the desired triol derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Sulfanylbutane-1,2,3-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl and sulfanyl groups makes it a versatile compound for different chemical transformations.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield dihydroxyacylsilanes, while reduction reactions can produce various alcohol derivatives.

Scientific Research Applications

4-Sulfanylbutane-1,2,3-triol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-sulfanylbutane-1,2,3-triol involves its interaction with molecular targets through its hydroxyl and sulfanyl groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and redox reactions, influencing various biochemical pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

98026-22-3

Molecular Formula

C4H10O3S

Molecular Weight

138.19 g/mol

IUPAC Name

4-sulfanylbutane-1,2,3-triol

InChI

InChI=1S/C4H10O3S/c5-1-3(6)4(7)2-8/h3-8H,1-2H2

InChI Key

COTLQGQWDIMCKQ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CS)O)O)O

Origin of Product

United States

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